3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine
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Overview
Description
3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-5-phenylpyrrole with a pyridine derivative under specific conditions. The reaction often requires a catalyst and is conducted under reflux conditions to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated pyridine rings .
Scientific Research Applications
3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Molecular Targets and Pathways:
Enzymes: Potential inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, impacting signal transduction pathways.
Comparison with Similar Compounds
3-(1-Methyl-2-pyrrolyl)pyridine: Similar structure but with a methyl group at a different position.
2-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)pyridine: Another isomer with the pyrrole ring attached at a different position on the pyridine ring.
Uniqueness: 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)pyridine is unique due to its specific arrangement of the pyrrole and pyridine rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct biological activities and applications .
Properties
IUPAC Name |
3-(2-methyl-5-phenylpyrrol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-13-9-10-16(14-6-3-2-4-7-14)18(13)15-8-5-11-17-12-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZKLDXYIGFQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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